Sinapic acid

Catalog No.
S597376
CAS No.
7362-37-0
M.F
C11H12O5
M. Wt
224.21 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sinapic acid

CAS Number

7362-37-0

Product Name

Sinapic acid

IUPAC Name

(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoic acid

Molecular Formula

C11H12O5

Molecular Weight

224.21 g/mol

InChI

InChI=1S/C11H12O5/c1-15-8-5-7(3-4-10(12)13)6-9(16-2)11(8)14/h3-6,14H,1-2H3,(H,12,13)/b4-3+

InChI Key

PCMORTLOPMLEFB-ONEGZZNKSA-N

SMILES

COC1=CC(=CC(=C1O)OC)C=CC(=O)O

Synonyms

(E)-sinapic acid, 2-propenoic acid, 3-(4-hydroxy-3,5-dimethoxyphenyl)-, 3,5-dimethoxy-4-hydroxycinnamic acid, 4-hydroxy-3,5-dimethoxycinnamic acid, cinnamic acid, 4-hydroxy-3,5-dimethoxy-, (E)-, sinapic acid, sinapic acid, (E)-, sinapinic acid, synapitic acid, trans-sinapic acid, trans-sinapinic acid

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=CC(=O)O

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=C/C(=O)O

Sinapic acid is a hydroxycinnamic acid, a type of phenolic compound found in plants belonging to the Brassicaceae family, which includes mustard seeds, broccoli, and cabbage []. It holds significance in scientific research due to its diverse properties, including antioxidant, antimicrobial, and anticancer activities [].


Molecular Structure Analysis

Sinapic acid has the chemical formula C₁₁H₁₂O₅ and a molar mass of 224.21 g/mol []. Its key structural features include:

  • A phenolic ring (benzene ring with hydroxyl group) substituted with two methoxy groups (CH₃O) at positions 3 and 5 and a hydroxyl group (OH) at position 4 [].
  • An acrylic acid moiety (CH₂-CH-COOH) attached to the phenolic ring through a double bond, giving it its acidic character [].

The presence of multiple functional groups and the double bond contribute to the reactivity and potential bioactivity of sinapic acid [].


Chemical Reactions Analysis

While the specific biosynthesis pathway of sinapic acid in plants is still under investigation, it is believed to be derived from the amino acid phenylalanine through the phenylpropanoid pathway [].

Sinapic acid can undergo various chemical reactions. Here's an example:

  • Esterification: Sinapic acid can react with alcohols to form esters. For instance, it can react with ethanol (CH₃CH₂OH) to form sinapic acid ethyl ester (C₁₃H₁₆O₆) in the presence of an acid catalyst []. This reaction is relevant in the synthesis of other bioactive compounds.

Physical And Chemical Properties Analysis

  • Melting point: 203-205 °C (decomposes) [].
  • Solubility: Soluble in hot water, methanol, ethanol, and dimethyl sulfoxide (DMSO) [].
  • Stability: Relatively stable under acidic conditions but may degrade under alkaline conditions or prolonged exposure to light [].

The mechanism of action of sinapic acid's various biological effects is still being explored. Here are some proposed mechanisms:

  • Antioxidant activity: The phenolic structure of sinapic acid allows it to scavenge free radicals, protecting cells from oxidative damage [].
  • Antimicrobial activity: Sinapic acid may disrupt bacterial cell membranes or inhibit essential enzymes in some microorganisms [].
  • Anticancer activity: Studies suggest that sinapic acid may induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation [].

Antioxidant Properties:

Sinapic acid exhibits potent antioxidant activity. Studies have shown it can scavenge free radicals and reactive oxygen species (ROS), which contribute to oxidative stress and various diseases.

  • A study published in the journal "Food & Function" demonstrated the free radical scavenging activity of sinapic acid and its potential role in preventing oxidative stress-related disorders Source: [Sinapic acid and its derivatives: Natural sources and bioactivities: ].

Anti-inflammatory Effects:

Sinapic acid has been shown to possess anti-inflammatory properties. Research suggests it can modulate various inflammatory pathways, potentially offering benefits in conditions like inflammatory bowel disease and arthritis.

  • A study published in "Biochemistry Research International" explored the anti-inflammatory effects of sinapic acid and its mechanisms of action Source: [Sinapic acid suppresses lipopolysaccharide-induced inflammatory responses in RAW 264.7 macrophages: ].

Physical Description

Solid

XLogP3

1.5

Melting Point

Mp 192 °
192°C

UNII

P0I60993EC

GHS Hazard Statements

Aggregated GHS information provided by 169 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (99.41%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.41%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.82%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

7362-37-0
530-59-6

Wikipedia

(E)-sinapic acid

Use Classification

Food additives -> Flavoring Agents

Dates

Modify: 2023-08-15

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